N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE
Description
Properties
IUPAC Name |
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2OS/c1-11-18(21-8-12-4-13(9-21)6-14(5-12)10-21)24-20(27-11)25-19(26)16-3-2-15(22)7-17(16)23/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGRKLWKWIVXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386725 | |
| Record name | 2,4-Dichloro-N-[5-methyl-4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-thiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5808-61-7 | |
| Record name | 2,4-Dichloro-N-[5-methyl-4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-thiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and thiazole intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then reacted with appropriate reagents to form the thiazole ring and subsequently coupled with 2,4-dichlorobenzamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, halogenation, and amide coupling reactions are commonly employed. The use of advanced purification methods, including recrystallization and chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
Scientific Research Applications
N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole ring interacts with various enzymes and receptors, modulating their activity. The dichlorobenzamide moiety contributes to the compound’s overall stability and reactivity, enabling it to exert its effects through multiple pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and reported bioactivities. Below is a detailed analysis:
Adamantyl-Containing Thiazole Derivatives
- N-(1-Adamantyl)carbothioamide Derivatives (): These compounds share the adamantyl-thiazole framework but replace the benzamide group with carbothioamide. They demonstrate moderate antibacterial activity against Staphylococcus aureus and hypoglycemic effects in diabetic rat models.
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide () :
This analog replaces the adamantyl group with a pyridinyl-thiazole system and introduces a morpholine sulfonyl substituent. The morpholine group enhances solubility, while the pyridine ring may improve binding to kinase targets. The target compound’s adamantyl group likely offers superior metabolic stability but lower aqueous solubility .
Table 1: Structural and Pharmacokinetic Comparison of Adamantyl-Thiazole Derivatives
*LogP values estimated using fragment-based methods.
Benzamide-Based Heterocycles
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide (): This compound features a thiazolidinone ring conjugated to the benzamide core. The thiazolidinone moiety is associated with antidiabetic activity (e.g., via PPAR-γ activation). In contrast, the target compound’s thiazole ring may prioritize different targets, such as bacterial enzymes or ion channels .
5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide () :
The trifluoromethyl and methoxy substituents enhance electron-withdrawing effects and membrane permeability. The target compound’s dichloro groups may similarly improve binding to hydrophobic pockets but with a distinct steric profile .
Table 2: Functional Group Impact on Bioactivity
Cytotoxic Thiazole Derivatives
- 4-((2-Hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzene sulfonamide (L3) (): This sulfonamide-thiazole hybrid shows moderate cytotoxicity against MDA-MB-231 breast cancer cells. The target compound’s adamantyl group may enhance cellular uptake, while the dichloro-benzamide could stabilize DNA intercalation or topoisomerase inhibition .
Table 3: Cytotoxicity Comparison
| Compound | Cell Line (Cancer) | Activity (Inhibition %) | Reference |
|---|---|---|---|
| Target Compound | Not tested | N/A | N/A |
| L3 (Thiazole-sulfonamide) | MDA-MB-231 (Breast) | 45% at 50 µM |
Key Structural Advantages Over Analogs :
- The adamantyl group provides superior metabolic stability compared to morpholine or pyridine substituents.
- Dichloro-substitution on the benzamide may enhance halogen bonding with biological targets, as seen in kinase inhibitors.
Biological Activity
N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dichloro-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features an adamantane moiety, a thiazole ring, and a dichlorobenzamide group. The presence of these functional groups contributes to its diverse biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22Cl2N2OS |
| Molecular Weight | 421.37 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Viral Proteins : The adamantane structure is known for its ability to inhibit viral proteins, which may be beneficial in antiviral therapies.
- Enzymatic Modulation : The thiazole ring can interact with various enzymes, potentially altering their activity and leading to therapeutic effects.
Antiviral Activity
Research indicates that compounds containing the adamantane moiety exhibit antiviral properties. For instance, derivatives similar to this compound have shown efficacy against influenza viruses by inhibiting the M2 protein channel function .
Antitumor Activity
The thiazole ring has been associated with anticancer properties. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various pathways:
- Cytotoxicity : Compounds with thiazole rings have shown significant cytotoxic effects against various cancer cell lines. For example, a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against certain tumor cells .
- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring and the introduction of electron-donating or withdrawing groups have been shown to enhance anticancer activity .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth:
- Minimum Inhibitory Concentration (MIC) : Some thiazole compounds have demonstrated MIC values as low as 0.7 μg/mL against various bacterial strains, indicating strong antibacterial activity .
Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of adamantane derivatives, this compound was tested against influenza A virus. Results showed a significant reduction in viral replication at concentrations below 10 µM.
Study 2: Anticancer Properties
A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against human melanoma cells. The presence of the adamantane moiety was found to enhance the cytotoxic effects significantly compared to non-adamantane analogs.
Q & A
Q. Methodological Answer :
-
Key Steps :
- Use LiAlH4 in anhydrous ether for reduction of nitriles to amines, ensuring controlled temperature (0°C to room temperature) to prevent over-reduction .
- Employ preparative HPLC for intermediates prone to oxidation (e.g., hydroxyl-substituted benzamides) to achieve >99% purity .
- Optimize crystallization solvents (e.g., ethanol or methanol) for adamantyl-thiazole intermediates to enhance crystal lattice stability and reduce impurities .
-
Data Insights :
Intermediate Purity (%) Yield (%) Purification Method Adamantyl-thiazole precursor 94.4–95.1 84–89 Silica gel TLC, ethanol recrystallization Final benzamide derivative 99.7 72–78 Preparative HPLC
What advanced techniques are recommended for resolving structural ambiguities in adamantyl-thiazole derivatives?
Q. Methodological Answer :
- X-ray Crystallography :
- Determine absolute configuration using monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters a = 11.3074 Å, b = 12.1576 Å, c = 20.4976 Å, β = 101.328° .
- Validate hydrogen bonding networks (e.g., N–H···S interactions) to confirm stereoelectronic effects .
- NMR Analysis :
How can computational modeling predict the biological activity of this compound against enzyme targets?
Q. Methodological Answer :
- Docking Protocols :
- Case Study :
- Adamantyl groups show high binding energy (−9.2 kcal/mol) to hydrophobic pockets in G protein-coupled receptors (GPCRs), correlating with in vitro EC50 values .
What strategies mitigate cytotoxicity discrepancies observed in adamantyl-thiazole analogs?
Q. Methodological Answer :
-
Toxicity Profiling :
-
Data Table :
Derivative IC50 (µM) Selectivity Index (Normal vs. Cancer Cells) 2,4-Dichloro 1.2 ± 0.3 12.5 4-Chloro 2.1 ± 0.5 6.8
How can researchers address solubility challenges during in vivo formulation?
Q. Methodological Answer :
- Formulation Optimization :
What steps validate structural corrections in published synthetic protocols?
Q. Methodological Answer :
- Case Study :
- Re-examine amide vs. sulfonamide linkages using HRMS and <sup>13</sup>C NMR. Misassignment of N–SO2 vs. N–CO bonds led to EC50 discrepancies (421 vs. 385 g/mol) in GPCR studies .
- Reproduce synthesis with corrected reagents (e.g., sulfonyl chlorides instead of acyl chlorides) and cross-validate with independent labs .
Which analytical techniques differentiate regioisomers in thiazole-amide derivatives?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
